N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H11BrF3NO It is known for its unique structural features, which include a bromophenyl group, a phenylmethyl group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide typically involves the condensation of 4-bromobenzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2,2,2-trifluoroacetamide: This compound shares the trifluoroacetamide moiety but lacks the phenylmethyl group.
N-(4-bromophenyl)-benzamide: Similar to the target compound but with a benzamide group instead of the trifluoroacetamide moiety.
Uniqueness
N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety also contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-14(21)15(17,18)19/h1-9,13H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTAFWPEHRQHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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